MOTS-c, or mitochondrial open reading frame of the 12S ribosomal RNA type-c, is a 16-amino acid peptide encoded by the mitochondrial genome. This peptide plays a crucial role in cellular metabolism and homeostasis, particularly under conditions of metabolic stress. MOTS-c has garnered attention for its potential therapeutic applications in various diseases, including metabolic disorders, osteoporosis, and inflammation-related conditions.
MOTS-c is derived from the mitochondrial genome, specifically from the 12S ribosomal RNA gene. It is classified as a mitochondrial-derived peptide, which distinguishes it from other peptides synthesized in the cytoplasm. Its unique origin allows it to interact with both mitochondrial and nuclear functions, influencing gene expression and metabolic pathways.
MOTS-c is synthesized using standard solid-phase peptide synthesis techniques, notably the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support, followed by deprotection steps to reveal reactive sites for subsequent amino acid additions.
After synthesis, crude MOTS-c peptides undergo purification using high-performance liquid chromatography (HPLC), achieving a purity greater than 98% as confirmed by analytical HPLC and mass spectrometry (ESI-TOF MS) . The final product can be labeled for various experimental applications, such as fluorescence imaging to study cellular uptake and distribution.
The molecular structure of MOTS-c is characterized by its sequence of 16 amino acids. The specific sequence is crucial for its biological activity and interaction with cellular components. The peptide's hydrophobic regions facilitate its entry into cells and its interaction with mitochondrial membranes.
MOTS-c exhibits significant conservation across various species, indicating its essential role in cellular functions. Structural studies suggest that its conformation may adapt upon binding to target proteins or membranes, influencing its activity in metabolic regulation .
MOTS-c participates in several biochemical reactions that enhance cellular metabolism and promote homeostasis. Notably, it has been shown to improve glucose metabolism by facilitating GLUT4 translocation to the cell membrane, thereby enhancing glucose uptake in skeletal muscle cells .
The peptide's mechanism involves interactions with mitochondrial proteins and transcription factors that regulate gene expression related to energy metabolism. For instance, MOTS-c enhances the expression of genes involved in mitochondrial biogenesis through pathways involving peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) .
MOTS-c operates primarily through an endocrine-like mechanism where it translocates from mitochondria to the nucleus during metabolic stress. In the nucleus, it binds to transcription factors that regulate genes associated with stress response and metabolic adaptation . This translocation is facilitated by AMP-activated protein kinase (AMPK), which modulates cellular energy states.
Research indicates that MOTS-c treatment results in increased mRNA levels of key metabolic regulators such as PGC1α and nuclear respiratory factor 1 (NRF1), leading to enhanced mitochondrial function and biogenesis . Additionally, MOTS-c has been linked to improved angiogenesis and reduced inflammation in various models .
MOTS-c is a small peptide with a molecular weight of approximately 1.8 kDa. Its solubility in aqueous solutions makes it suitable for various biological assays.
The peptide exhibits stability under physiological conditions but may be sensitive to extreme pH levels or temperature variations. Its hydrophobic nature aids in membrane penetration but requires careful formulation for therapeutic applications.
MOTS-c has potential applications in several scientific fields:
The human mitochondrial genome, a circular 16.6 kb DNA molecule, was historically characterized as encoding only 13 proteins essential for oxidative phosphorylation, alongside 22 transfer RNAs (tRNAs) and 2 ribosomal RNAs (rRNAs). However, advancements in genomic analysis revealed the existence of short open reading frames (sORFs) within mitochondrial DNA (mtDNA), leading to the identification of functional mitochondrial-derived peptides (MDPs). These peptides represent an expansion of the mitochondrial genetic repertoire, challenging the traditional view of mitochondrial genome simplicity [1] [6].
The first MDP discovered was Humanin (2001), identified from a cDNA library derived from brain tissue of Alzheimer’s disease patients. Humanin exhibited potent anti-apoptotic and neuroprotective properties, establishing the paradigm that mtDNA encodes regulatory peptides with systemic functions beyond energy production [1] [8]. Systematic searches for additional sORFs identified Small Humanin-like Peptides 1-6 (SHLP1-6) from the mitochondrial 16S rRNA region. These peptides demonstrated diverse effects on cell viability, proliferation, and apoptosis regulation. For example, SHLP2 enhanced cell survival and attenuated amyloid beta toxicity in models of age-related macular degeneration [1] [8].
MOTS-c (Mitochondrial Open Reading Frame of the Twelve S rRNA-c) was discovered in 2015 via in silico analysis of the mitochondrial 12S rRNA region. A specific 51-base pair sORF was identified, translating into a 16-amino-acid peptide (MRWQEMGYIFYPRKLR) using the standard genetic code in the cytoplasm. This contrasts with typical mitochondrial translation, which employs a specialized genetic code where AGA/AGG act as stop codons instead of encoding arginine. Consequently, MOTS-c translation necessitates the export of its transcript from mitochondria to the cytoplasm, a mechanism still under investigation [1] [3] [6].
Phylogenetic analysis across 14 mammalian species reveals significant evolutionary conservation, particularly in the first 11 amino acids of MOTS-c. Residues at positions 4 (Glutamine, Q), 5 (Glutamic acid, E), 7 (Glycine, G), and 9 (Isoleucine, I) show evidence of positive selection (dN/dS >1), indicating evolutionary pressure to maintain functional integrity. Conversely, residues at positions 3 (Tryptophan, W) and 10 (Phenylalanine, F) exhibit purifying selection (dN/dS <1), suggesting critical structural roles [3] [8]. Structurally, MOTS-c features a hydrophobic core (amino acids 8-11: YIFY) and a cationic C-terminal tail (amino acids 13-16: RKLR). The hydrophobic core facilitates interactions with proteins and membranes, while the cationic tail contributes to nuclear localization and antimicrobial activities [8] [9].
MOTS-c tissue distribution and age-dependent decline further support its physiological relevance. It is predominantly detected in skeletal muscle and plasma in both rodents and humans. Critically, endogenous MOTS-c levels decrease significantly with age in metabolically active tissues (e.g., skeletal muscle) and circulation, correlating with age-related metabolic decline [1] [3] [7].
Table 1: Key Mitochondrial-Derived Peptides (MDPs) and Their Characteristics
| MDP Name | mtDNA Gene Origin | Amino Acid Length | Primary Functions | Key Regulatory Pathways |
|---|---|---|---|---|
| Humanin | 16S rRNA | 21/24 | Anti-apoptotic, Neuroprotective, Metabolic regulation | FPRL1/2, CNTFR/WSX-1/gp130, Bax inhibition |
| SHLP2 | 16S rRNA | 20-38 | Enhances cell viability, Attenuates amyloid-beta toxicity | OXPHOS complex stabilization, Anti-apoptotic pathways |
| MOTS-c | 12S rRNA | 16 | Metabolic regulation, Stress adaptation, Immune modulation | AMPK activation, Folate cycle inhibition, NRF2 interaction |
| SHMOOSE | tRNA-Ser | 28 | Neuronal metabolism, Alzheimer's disease risk modulation | Brain metabolism, APOE interaction |
Mitochondria and the nucleus maintain bidirectional communication, termed mitonuclear crosstalk, essential for cellular homeostasis. Traditionally, this was viewed as primarily anterograde signaling (nucleus to mitochondria), where nuclear-encoded factors regulate mitochondrial biogenesis and function. Retrograde signaling (mitochondria to nucleus) was largely attributed to secondary metabolites like reactive oxygen species (ROS), calcium ions, or ATP/ADP ratios [1] [4] [6].
MOTS-c represents a paradigm shift as a mitochondrial-encoded retrograde signaling peptide that directly regulates nuclear gene expression. Under basal conditions, MOTS-c localizes primarily to the mitochondrial compartment and cytoplasm. However, during metabolic stress—including glucose restriction, serum deprivation, or oxidative stress (e.g., tert-butyl hydroperoxide exposure)—MOTS-c undergoes rapid nuclear translocation within 30 minutes. This translocation is transient, with levels returning to baseline within 24 hours, indicating a dynamic, stress-responsive mechanism [2] [4] [6].
Nuclear translocation of MOTS-c is AMP-activated protein kinase (AMPK)-dependent. Pharmacological or genetic inhibition of AMPK abolishes stress-induced MOTS-c nuclear accumulation. This dependency links MOTS-c's actions to cellular energy sensing, as AMPK is activated by falling ATP levels during stress [4] [6]. Within the nucleus, MOTS-c regulates a broad transcriptional program. Global gene expression profiling (microarray, RNA-seq) in cells treated with MOTS-c reveals significant alterations in pathways related to:
A key mechanism involves MOTS-c's interaction with Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a master regulator of antioxidant and cytoprotective genes. MOTS-c physically associates with NRF2 and potentially other stress-responsive transcription factors, enhancing the expression of ARE-driven genes like HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1) [2] [4] [8].
MOTS-c further influences nuclear epigenetics. It modulates the expression of histone modifiers and chromatin remodelers involved in stress adaptation. This positions MOTS-c as a direct epigenetic regulator linking mitochondrial stress to nuclear chromatin states, although the precise mechanisms require further elucidation [6] [8].
The discovery of MOTS-c nuclear function establishes the concept of genetically integrated mitonuclear communication. It demonstrates that the mitochondrial genome actively encodes regulatory factors capable of dynamically reprogramming nuclear gene expression in response to metabolic challenges. This bidirectional crosstalk suggests co-evolution between the mitochondrial and nuclear genomes to optimize cellular stress responses and maintain homeostasis [2] [4] [8].
Table 2: MOTS-c Mediated Nuclear Gene Regulation Under Metabolic Stress
| Stress Trigger | Translocation Kinetics | Key Nuclear Targets | Downstream Effects | Dependency |
|---|---|---|---|---|
| Glucose Restriction | Peak at 30 min; return by 24h | ARE-containing genes (HMOX1, NQO1), Metabolic genes | Enhanced antioxidant defense, Metabolic shift to alternative fuels | AMPK |
| Serum Deprivation | Peak at 30-60 min; return by 24h | Growth factor signaling genes, Autophagy genes | Cell survival promotion, Resource recycling | AMPK |
| Oxidative Stress (tBHP/Paraquat) | Peak at 30 min; sustained longer | NRF2 targets, DNA repair genes | ROS detoxification, Genome integrity maintenance | AMPK, ROS levels |
| Differentiation Signals (Monocytes) | Sustained during differentiation | Immune regulators (MHC genes, IFN-responsive genes) | Enhanced phagocytosis, Immunometabolic reprogramming | Hydrophobic core (YIFY) |
Structural Determinants of Nuclear Function:The hydrophobic core (8-YIFY-11) of MOTS-c is essential for its nuclear activity. Alanine substitution (YIFY->AAAA) prevents nuclear accumulation even under stress, likely by disrupting interactions with nuclear transport machinery or transcription factors. The cationic C-terminal tail (13-RKLR-16) resembles a classical nuclear localization signal (NLS), but surprisingly, its mutation (RKLR->AAAA) does not fully block nuclear entry, suggesting redundant or alternative translocation mechanisms involving protein chaperones [4] [9].
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